molecular formula C24H23ClO2 B14697722 Valerophenone, 3-(p-chlorophenyl)-4'-hydroxy-4-methyl-2-phenyl-, erythro- CAS No. 31365-02-3

Valerophenone, 3-(p-chlorophenyl)-4'-hydroxy-4-methyl-2-phenyl-, erythro-

Cat. No.: B14697722
CAS No.: 31365-02-3
M. Wt: 378.9 g/mol
InChI Key: XHNMDSMHESXHLQ-PKTZIBPZSA-N
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Description

Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a valerophenone backbone substituted with p-chlorophenyl, hydroxy, methyl, and phenyl groups. Its intricate molecular arrangement makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a moderate yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-4-methyl-2-phenylvalerophenone
  • 4’-Hydroxy-4-methyl-2-phenyl-3-(p-chlorophenyl)valerophenone

Uniqueness

Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

31365-02-3

Molecular Formula

C24H23ClO2

Molecular Weight

378.9 g/mol

IUPAC Name

(2R,3S)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-4-methyl-2-phenylpentan-1-one

InChI

InChI=1S/C24H23ClO2/c1-16(2)22(18-8-12-20(25)13-9-18)23(17-6-4-3-5-7-17)24(27)19-10-14-21(26)15-11-19/h3-16,22-23,26H,1-2H3/t22-,23+/m1/s1

InChI Key

XHNMDSMHESXHLQ-PKTZIBPZSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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